molecular formula C16H17NO5S B6412004 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid CAS No. 1261990-03-7

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid

Cat. No.: B6412004
CAS No.: 1261990-03-7
M. Wt: 335.4 g/mol
InChI Key: FGCUUBFXLBYFAB-UHFFFAOYSA-N
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid is an organic compound with a complex structure that includes a sulfamoyl group and a methoxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the introduction of the sulfamoyl group to a phenyl ring, followed by the methoxylation of the benzoic acid moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the sulfamoyl group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The methoxybenzoic acid moiety can also participate in binding interactions, contributing to the overall effect of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid

Uniqueness

2-(2-N,N-Dimethylsulfamoylphenyl)-5-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-17(2)23(20,21)15-7-5-4-6-13(15)12-9-8-11(22-3)10-14(12)16(18)19/h4-10H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCUUBFXLBYFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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